((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol
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Overview
Description
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: is a complex organic compound characterized by its unique cyclopropyl and pyrrolo[1,2-b]pyrazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[1,2-b]pyrazol ring system, followed by the introduction of the cyclopropyl group. The final step involves the addition of the methanol group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce various alcohol derivatives.
Scientific Research Applications
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.
Allylamine: Another compound with a cyclopropyl group but differing in its amine functionality.
Uniqueness
((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol: is unique due to its specific stereochemistry and the presence of both the pyrrolo[1,2-b]pyrazol and cyclopropyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
[(1S,2S)-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-6-7-4-9(7)10-5-8-2-1-3-12(8)11-10/h5,7,9,13H,1-4,6H2/t7-,9+/m1/s1 |
InChI Key |
JVZKAXMEVYZPRG-APPZFPTMSA-N |
Isomeric SMILES |
C1CC2=CC(=NN2C1)[C@H]3C[C@@H]3CO |
Canonical SMILES |
C1CC2=CC(=NN2C1)C3CC3CO |
Origin of Product |
United States |
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